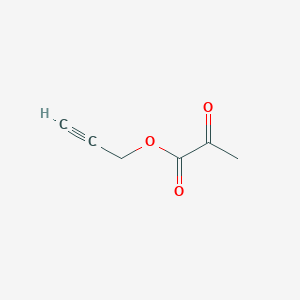

prop-2-ynyl 2-oxopropanoate

Description

Contextualization within Modern Organic Synthesis and Materials Science Paradigms

In modern organic synthesis, the quest for molecular complexity and diversity from simple, readily available starting materials is a central theme. nih.gov Prop-2-ynyl 2-oxopropanoate fits well within this paradigm. The terminal alkyne group is a versatile handle for a multitude of reactions, including the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various cyclization and annulation reactions. nih.govrsc.org These reactions are prized for their high efficiency and functional group tolerance, making them ideal for the construction of complex molecular architectures. rsc.orgrsc.org The alkyne moiety is a key building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. rsc.orgopenaccesspub.org

The α-ketoester functionality is also a valuable synthetic intermediate. It can participate in a range of transformations, such as nucleophilic additions to the ketone, enolate chemistry, and various cycloaddition reactions. nih.gov The combination of these two reactive groups in a single molecule allows for orthogonal chemical modifications, where one group can be reacted selectively while the other remains intact for subsequent transformations. This bifunctionality is highly desirable in the design of complex target molecules and functional materials.

In materials science, the terminal alkyne group of this compound makes it a valuable monomer for the synthesis of advanced polymers. openaccesspub.org The ability to undergo polymerization, often through the alkyne group, allows for the creation of materials with tailored properties. For example, alkynes are used in the synthesis of conjugated polymers with applications in electronics and optoelectronics. numberanalytics.com Furthermore, the alkyne can be used to cross-link polymer chains, enhancing the mechanical and thermal properties of the resulting materials. openaccesspub.org The development of hydrogel contact lenses, for instance, has benefited from the use of hydrophilic acrylate (B77674) and methacrylate (B99206) polymers that are cross-linked to form a three-dimensional network, improving oxygen permeability. google.com

Historical Development of Alkyne and α-Ketoester Chemistry Relevant to this compound

The utility of this compound is built upon a rich history of research into its constituent functional groups. The study of alkyne chemistry dates back to the early 20th century, with acetylene, the simplest alkyne, being a key focus. openaccesspub.orgnumberanalytics.com Initially, the chemistry of alkynes was dominated by addition reactions. However, the development of transition metal catalysis revolutionized the field, introducing a vast array of new transformations. rsc.orgnumberanalytics.com The Sonogashira coupling, discovered in the 1970s, which couples terminal alkynes with aryl or vinyl halides, became a cornerstone of cross-coupling chemistry. The advent of "click chemistry" in the early 2000s, particularly the copper-catalyzed azide-alkyne cycloaddition, provided a highly efficient and selective method for forming triazoles, further expanding the utility of alkynes in drug discovery, bioconjugation, and materials science. nih.gov

The chemistry of α-ketoesters has also seen significant development. These compounds have long been recognized as important synthetic intermediates. nih.govacs.org Early work focused on their synthesis and their use in reactions such as the Knoevenagel condensation and as precursors to α-amino acids. The development of new synthetic methods, including the oxidation of α-hydroxy esters and the direct acylation of substrates, has made α-ketoesters more accessible. acs.org More recently, research has focused on the development of asymmetric reactions involving α-ketoesters, allowing for the stereocontrolled synthesis of chiral molecules. The use of α-ketoesters in multicomponent reactions and as precursors for the synthesis of heterocyclic compounds has also been an area of active investigation. rsc.orgchemrxiv.org

The synthesis of this compound itself can be achieved through standard esterification procedures, for example, by reacting pyruvic acid or its derivatives with propargyl alcohol. A common method for forming similar esters involves the reaction of an alcohol with an acyl halide or anhydride (B1165640) in the presence of a base. plos.org Another approach could involve the reaction of an alkynyl magnesium bromide with an appropriate electrophile like ethyl 2-oxopropanoate. bas.bg

Current Research Landscape and Emerging Academic Trends for this compound

The current research landscape for molecules like this compound is characterized by its application in creating functional molecules and materials. The bifunctional nature of this compound makes it an attractive building block for diversity-oriented synthesis, a strategy aimed at rapidly generating libraries of structurally diverse compounds for biological screening. rsc.org

One emerging trend is the use of this compound and related compounds in the synthesis of complex heterocyclic scaffolds. acs.orgacs.org The alkyne group can be used to construct rings through cycloisomerization or cycloaddition reactions, while the α-ketoester can be incorporated into the heterocyclic core or serve as a handle for further functionalization. The development of novel catalytic systems, including those based on transition metals like palladium and platinum, continues to expand the scope of these transformations, allowing for the synthesis of previously inaccessible structures with high efficiency and selectivity. rsc.orgacs.org

In materials science, there is growing interest in the development of "smart" or responsive materials. The reactive handles on this compound could be used to create polymers that can be modified post-polymerization, allowing for the tuning of their properties in response to external stimuli. For example, the alkyne group could be used for cross-linking or for attaching biomolecules, while the α-ketoester could be used to introduce other functional groups or to create degradable linkages.

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. rsc.orgrsc.org The development of atom-economical reactions, the use of renewable resources, and the design of more sustainable catalytic systems are all active areas of research that are relevant to the synthesis and application of this compound. openaccesspub.org

Chemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H6O3/c1-3-4-9-6(8)5(2)7/h1H,4H2,2H3 |

| InChIKey | SWMSMJLCSDMJFX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(=O)OCC#C |

Structure

3D Structure

Properties

Molecular Formula |

C6H6O3 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

prop-2-ynyl 2-oxopropanoate |

InChI |

InChI=1S/C6H6O3/c1-3-4-9-6(8)5(2)7/h1H,4H2,2H3 |

InChI Key |

SWMSMJLCSDMJFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)OCC#C |

Origin of Product |

United States |

Synthetic Methodologies for Prop 2 Ynyl 2 Oxopropanoate and Analogous Structures

Established Synthetic Pathways for the Esterification of Pyruvic Acid Derivatives with Propargyl Alcohols

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic chemistry. For the synthesis of prop-2-ynyl 2-oxopropanoate, established methods typically involve the reaction of pyruvic acid or its more reactive derivatives with propargyl alcohol under various catalytic conditions.

One of the most common methods is the Fischer-Speier esterification , which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. orgsyn.orgchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. orgsyn.org For the synthesis of methyl pyruvate (B1213749), a related compound, a method involving refluxing pyruvic acid and methanol (B129727) with p-toluenesulfonic acid in benzene (B151609) has been well-documented, achieving yields of 65-71%. orgsyn.org A similar approach could be adapted for propargyl alcohol, though the thermal sensitivity of the alkyne group must be considered.

Another widely used method is the Steglich esterification , which is particularly useful for sensitive substrates as it proceeds under mild, room-temperature conditions. jove.com This reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to activate the carboxylic acid. jove.comacs.org A catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is also employed to facilitate the reaction. jove.com This method avoids the harsh acidic conditions of Fischer esterification, making it suitable for molecules with acid-labile functional groups.

The use of more reactive pyruvic acid derivatives, such as pyruvoyl chloride (an acyl halide), provides a highly efficient, albeit less atom-economical, route. The reaction of pyruvoyl chloride with propargyl alcohol, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, would proceed rapidly to form the desired ester. chemguide.co.uk

Table 1: Comparison of Established Esterification Methods for Pyruvic Acid Derivatives

| Method | Reagents & Catalysts | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Pyruvic acid, Propargyl alcohol, H₂SO₄ or TsOH | Heating, water removal | Inexpensive reagents, suitable for large scale | Reversible, harsh conditions, potential for side reactions |

| Steglich | Pyruvic acid, Propargyl alcohol, DCC/EDAC, DMAP | Room temperature, anhydrous solvent | Mild conditions, high yields, good for sensitive substrates | Stoichiometric coupling agents, byproduct removal can be difficult |

| Acyl Halide | Pyruvoyl chloride, Propargyl alcohol, Pyridine/Et₃N | Typically low temperature to RT | High reactivity, fast, irreversible | Acyl halide is moisture-sensitive and corrosive, produces stoichiometric waste |

Novel and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more environmentally friendly and efficient synthetic methods, aligning with the principles of green chemistry. These approaches include the use of biocatalysts, greener solvents, and highly efficient catalytic systems.

Chemo-enzymatic synthesis offers a powerful strategy that combines the selectivity of enzymes with the efficiency of chemical reactions. Lipases are commonly used enzymes for esterification due to their high selectivity, ability to function in non-aqueous media, and operation under mild conditions. researchgate.netmdpi.com The enzymatic synthesis of sugar esters and other complex molecules has demonstrated the utility of this approach, which reduces byproduct formation and is compatible with green chemistry principles. researchgate.netmdpi.com

For this compound, a potential chemo-enzymatic route could involve the lipase-catalyzed esterification of pyruvic acid with propargyl alcohol. This biocatalytic step offers high regioselectivity, avoiding reactions at other functional groups. researchgate.net Furthermore, enzymes can be used to prepare chiral building blocks. For instance, racemic propargylic alcohols can be resolved by lipases to provide enantiomerically pure alcohols, which can then be used in subsequent esterification steps to produce chiral esters. nih.govresearchgate.netgoogle.com This is particularly valuable in pharmaceutical and agrochemical industries where stereochemistry is crucial. nih.govresearchgate.net A two-step, one-pot cascade reaction using a peroxygenase and an alcohol dehydrogenase can convert racemic propargylic alcohols into enantiomerically pure forms with yields ranging from 70-99%. researchgate.net

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. A key aspect is the use of safer solvents. Traditional esterification reactions often use hazardous chlorinated or amide solvents. jove.com Recent methodologies have demonstrated that acetonitrile (B52724) can serve as a greener and less hazardous alternative for reactions like the Steglich esterification, providing comparable rates and yields without the need for purification by column chromatography. jove.comnih.gov

The development of advanced catalysts is crucial for improving the efficiency, selectivity, and sustainability of ester synthesis. Transition-metal catalysts, particularly those based on gold, have shown unique reactivity with propargyl systems. acs.org Gold(I) complexes are known to catalyze the rearrangement of propargyl esters, often proceeding through gold-carbene intermediates. acs.orgnih.govresearchgate.net While this reactivity is often exploited for subsequent transformations, careful selection of catalysts and conditions can control the desired esterification pathway.

Chemists have also developed innovative bimetallic catalysts, such as those containing rhodium and ruthenium, that demonstrate remarkable efficiency in ester-producing reactions using molecular oxygen as the sole, environmentally benign oxidant. labmanager.com These catalysts operate via Cross-Dehydrogenative Coupling (CDC) reactions, which are highly atom-economical. labmanager.com Other Lewis acids, such as BF₃·Et₂O, have also proven to be efficient catalysts in propargylic substitution reactions, which can be adapted for ester synthesis. rsc.org

Table 2: Modern Catalytic Approaches for Ester Synthesis

| Catalyst Type | Example(s) | Key Features | Relevant Application |

| Biocatalysts | Lipases, Peroxygenases | High selectivity (enantio- and regio-), mild conditions, green | Enantioselective synthesis of chiral propargyl alcohols; direct esterification |

| Solid Acid Catalysts | Dowex H+ resin | Reusable, non-toxic, simplified workup | Green esterification of various acids and alcohols |

| Transition Metals | Gold(I) complexes, Rh/Ru bimetallic oxides | High efficiency, unique reactivity with alkynes, use of green oxidants (O₂) | Catalysis of reactions involving propargyl esters; C-H activation for ester formation |

| Lewis Acids | BF₃·Et₂O, In(III)/BINOL | Catalyzes propargylic substitution/addition | Synthesis of propargyl derivatives and potential for esterification |

Purification and Isolation Methodologies at Research Scale

After synthesis, the isolation and purification of this compound are critical to obtaining a product of high purity. The choice of method depends on the scale of the reaction and the physical properties of the ester and impurities.

At the research scale, the most common purification technique is column chromatography on silica (B1680970) gel. acs.orgnih.gov A solvent system, typically a mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a more polar solvent (e.g., ethyl acetate), is used to elute the components of the reaction mixture. The polarity of the eluent is optimized to achieve good separation between the desired ester and any unreacted starting materials or byproducts. nih.gov

Distillation , particularly under reduced pressure, is suitable for purifying thermally stable, volatile liquid esters. orgsyn.orgorgsyn.org This method is effective for removing non-volatile impurities such as catalysts or high-molecular-weight byproducts. For pyruvate esters, distillation is a standard purification step. orgsyn.org

Liquid-liquid extraction is a fundamental workup procedure used to separate the product from water-soluble impurities. For instance, after a reaction, the mixture is often diluted with an organic solvent and washed with water, a mild base (like sodium bicarbonate solution) to remove acidic starting materials or catalysts, and brine to remove residual water before drying and concentration. chemrxiv.org

For certain classes of compounds, modern techniques like Solid-Phase Extraction (SPE) offer a rapid and efficient means of purification. sciforum.net This technique is particularly useful for library synthesis and can be adapted for the purification of propargyl-containing compounds by selecting a stationary phase that selectively retains the product or the impurities, allowing for their separation. sciforum.net

Chemical Reactivity and Mechanistic Investigations of Prop 2 Ynyl 2 Oxopropanoate

Alkyne-Based Chemical Transformations

The terminal alkyne group in prop-2-ynyl 2-oxopropanoate is a versatile handle for a variety of addition and cyclization reactions. Its reactivity is central to the construction of more complex molecular architectures.

The terminal alkyne of this compound is an ideal substrate for 1,3-dipolar cycloaddition reactions. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yield, and stereospecificity. wikipedia.org

The CuAAC reaction involves the coupling of a terminal alkyne with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. nih.gov This transformation is in contrast to the uncatalyzed Huisgen cycloaddition, which requires higher temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), dramatically accelerates the reaction and controls the regioselectivity. wikipedia.orgscispace.com

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.orgnih.gov The use of ligands can further accelerate the reaction and protect biomolecules from oxidative damage by reactive oxygen species that can be generated under the reaction conditions. scispace.comnih.gov

Table 1: Key Features of the CuAAC Reaction with this compound

| Feature | Description |

| Reactants | This compound, Organic Azide (R-N₃) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Catalyst | Copper(I), often from CuSO₄ + Sodium Ascorbate |

| Key Advantages | High regioselectivity, mild reaction conditions, high yields |

| Mechanism | Not a true concerted cycloaddition; involves copper acetylide intermediates. wikipedia.org |

The alkyne moiety of this compound can be activated by various transition metals, particularly π-acidic metals like gold, to undergo hydrofunctionalization and cycloisomerization reactions. researchgate.net Gold(I) complexes are exceptionally effective at activating the alkyne's π-bonds toward nucleophilic attack under mild conditions. acs.orgacs.org

Gold-catalyzed reactions of propargyl pyruvates can lead to the formation of densely substituted γ-butenolides through a ring-closing alkyne-carbonyl metathesis, a process that is 100% atom-economical. researchgate.net These transformations may proceed through an initial acyloxy migration to form reactive allene or vinyl carbene intermediates, which then undergo subsequent cascade reactions. researchgate.net

In addition to gold, other metals can catalyze transformations of the propargyl group. For instance, gold(III) catalysts can facilitate a tandem propargylic substitution followed by cycloisomerization to produce poly-substituted furans. mdpi.com Copper(I) iodide has also been reported to catalyze the cycloisomerization of terminal propargyl amides into substituted dihydrooxazoles. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions of the Alkyne Moiety

| Catalyst System | Reaction Type | Product Class | Reference |

| Au(I) | Cycloisomerization | γ-Butenolides | researchgate.net |

| Au(I) | Hydrocarboxylation | Enol-esters | mdpi.com |

| Au(III)/AgOTf | Propargylic Substitution/Cycloisomerization | Poly-substituted Furans | mdpi.com |

| Cu(I) | Cycloisomerization | Dihydrooxazoles | nih.gov |

The alkyne functionality is susceptible to both oxidative and reductive transformations, allowing for its conversion into a range of other functional groups.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the triple bond of the alkyne. masterorganicchemistry.com For a terminal alkyne like that in this compound, ozonolysis followed by a workup will typically yield a carboxylic acid and carbon dioxide. This process involves the complete rupture of the carbon-carbon triple bond. quizlet.com

Reduction: The reduction of the alkyne can be controlled to produce either an alkane or an alkene with specific stereochemistry. youtube.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a standard metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel results in the complete reduction of the alkyne to the corresponding alkane (propyl 2-oxopropanoate). youtube.com This reaction proceeds through an alkene intermediate but cannot be stopped at that stage with these catalysts. youtube.com

Partial Reduction to a cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), allows for the reduction to be stopped at the alkene stage. youtube.com This reaction involves the syn-addition of hydrogen across the triple bond, resulting in the formation of a cis-alkene (prop-2-enyl 2-oxopropanoate). youtube.comyoutube.com

Partial Reduction to a trans-Alkene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures, produces a trans-alkene. youtube.com The mechanism involves a radical anion intermediate and results in the anti-addition of hydrogen. youtube.com

More specialized reductive processes exist, such as a nickel-catalyzed photoredox strategy that can convert propargyl electrophiles into allenes without the need for metal hydride species.

Table 3: Summary of Alkyne Reduction Methods

| Reagents | Product | Stereochemistry |

| H₂, Pd/C (or Pt, Ni) | Alkane | N/A |

| H₂, Lindlar's Catalyst | Alkene | cis (syn-addition) |

| Na (or Li), liquid NH₃ | Alkene | trans (anti-addition) |

Carbonyl Reactivity Studies (Ketone and Ester Groups)

The pyruvate (B1213749) portion of this compound contains two carbonyl functionalities: a ketone and an ester. The ketone group, being adjacent to the electron-withdrawing ester group, is particularly electrophilic and serves as a primary site for nucleophilic attack.

The ketone carbonyl carbon in the pyruvate moiety is highly susceptible to attack by nucleophiles. youtube.com This reactivity is a cornerstone of the chemistry of α-ketoesters.

Common nucleophilic addition reactions include:

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) will readily add to the ketone, breaking the C=O π-bond. Subsequent protonation of the resulting alkoxide intermediate yields a tertiary alcohol. youtube.com

Reduction with Hydride Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the ketone carbonyl. youtube.com This reaction, after an acidic or aqueous workup, converts the ketone into a secondary alcohol.

Hydration: In aqueous solutions, the electrophilic ketone of pyruvate esters can undergo reversible hydration to form a geminal diol. acs.org This equilibrium is a characteristic feature of α-dicarbonyl compounds. acs.org

Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively, through a nucleophilic addition-elimination mechanism. youtube.com

The reactivity of the ketone can be influenced by substituents. For example, ketones with α-fluorine substituents show enhanced electrophilicity and reactivity toward nucleophilic addition. nih.gov

The ester group of this compound can undergo nucleophilic acyl substitution, most commonly observed in hydrolysis and transesterification reactions.

Ester Hydrolysis: The cleavage of the ester can be catalyzed by either acid or base. ucoz.com

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process where a hydroxide ion (OH⁻) acts as the nucleophile, attacking the ester carbonyl carbon. This leads to a tetrahedral intermediate which then collapses to form a carboxylate salt and propargyl alcohol. The formation of the resonance-stabilized carboxylate anion drives the reaction to completion. ucoz.com

Acid-Catalyzed Hydrolysis: This is a reversible process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Mechanistic studies, often employing isotopic labeling with ¹⁸O-enriched water (H₂¹⁸O), have shown that hydrolysis of most esters proceeds via cleavage of the acyl-oxygen bond (the bond between the carbonyl carbon and the ester oxygen), not the alkyl-oxygen bond. ucoz.com This is known as the BAC2 mechanism for base-catalyzed hydrolysis and the AAC2 mechanism for acid-catalyzed hydrolysis, where 'AC' signifies acyl cleavage and '2' indicates a bimolecular rate-determining step. ucoz.com

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (R'-OH) would result in the formation of the corresponding R' 2-oxopropanoate and propargyl alcohol. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Enolization and Tautomerization Processes of the α-Ketoester Functionality

The α-ketoester moiety of this compound is capable of undergoing keto-enol tautomerization, a fundamental process in organic chemistry where a proton and a double bond shift to form a constitutional isomer. This equilibrium between the keto and enol forms is a critical determinant of the compound's reactivity, as the enol tautomer can act as a nucleophile.

The tautomerization can be catalyzed by either acid or base. Under basic conditions, a base abstracts an α-hydrogen, leading to the formation of a resonance-stabilized enolate ion. Subsequent protonation of the enolate on the oxygen atom yields the enol form. In an acidic environment, the carbonyl oxygen is first protonated, which increases the acidity of the α-hydrogen, facilitating its removal by a weak base (such as the solvent) to form the enol.

Spectroscopic studies, such as 1H-NMR and UV-Visible spectroscopy, are instrumental in investigating the keto-enol equilibrium. nih.govnih.gov The relative proportions of the keto and enol tautomers can be influenced by several factors, including the solvent polarity, temperature, and the presence of substituents. For instance, in polar aprotic solvents, the keto form is often favored, while non-polar solvents can shift the equilibrium towards the enol form. nih.gov Intramolecular hydrogen bonding can also play a role in stabilizing the enol tautomer. nih.gov

The enolization of α-ketoesters like this compound is a key step in many of their reactions, as the resulting enol or enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Multi-Component Reactions and Cascade Processes Incorporating this compound

The dual functionality of this compound makes it an ideal substrate for multi-component reactions (MCRs) and cascade processes, which are highly efficient synthetic strategies for building molecular complexity in a single operation.

Multi-Component Reactions:

MCRs involve the reaction of three or more starting materials in a one-pot synthesis to form a product that incorporates structural elements from all the reactants. nih.gov The propargyl group of this compound can readily participate in A³ coupling reactions (aldehyde, alkyne, and amine) to form propargylamines. nih.gov Furthermore, the α-ketoester functionality can react with amines and aldehydes in a three-component reaction to construct highly substituted γ-lactam derivatives. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

| This compound, Aldehyde, Amine | Acid or Metal Catalyst | Propargylamine derivatives | nih.gov |

| This compound, Aromatic Amine, Aldehyde | BINOL-derived phosphoric acid | 3-Amino 1,5-dihydro-2H-pyrrol-2-ones | nih.gov |

Cascade Processes:

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next. The propargyl ester moiety of this compound is a versatile precursor for various metal-catalyzed cascade reactions. nih.gov For example, gold or platinum catalysts can activate the alkyne for migratory insertions and cyclizations. nih.gov

These cascade reactions can lead to the rapid assembly of complex molecular architectures from simple starting materials. Mechanistic studies, often supported by density functional theory (DFT), have been employed to understand the intricate pathways of these transformations, revealing the role of the propargyl moiety as a reactive handle for initiating diverse reaction sequences. researchgate.net

| Catalyst | Reaction Type | Product Type | Reference |

| Gold(I) or Platinum(II) | Migratory insertion/cyclization | Complex heterocyclic scaffolds | nih.gov |

| - | Electrophilic addition/cyclization | Diverse heterocyclic systems | researchgate.net |

Reaction Kinetics and Thermodynamic Analyses for this compound Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of the chemical transformations involving this compound.

Reaction Kinetics:

Kinetic studies on reactions involving propargyl radicals and pyruvate kinase have provided valuable data on reaction rates and mechanisms. For instance, the kinetics of reactions between propargylic radicals and oxygen have been investigated using master-equation modeling, providing rate coefficients over a wide range of temperatures and pressures. helsinki.fi Similarly, detailed kinetic analyses of the pyruvate kinase mechanism have been conducted through measurements of fluxes and isotope trapping. nih.gov While specific kinetic data for this compound itself is limited in the searched literature, these studies on related structures provide a framework for understanding its reactivity. For example, kinetic measurements have been reported for the reaction of propargyl alcohol with formaldehyde. kyoto-u.ac.jp

Thermodynamic Analyses:

| Compound/Reaction | Parameter | Value/Observation | Reference |

| Propargylic radical + O₂ | Rate Coefficient | Pressure-independent under combustion conditions | helsinki.fi |

| Propargyl alcohol + Formaldehyde | Reaction Order | First order with respect to propargyl alcohol concentration | kyoto-u.ac.jp |

| Pyruvate binding to Myoglobin | ΔH | Negative (exothermic) at pH 7.0 | mdpi.com |

| Propyl pyruvate | Molecular Weight | 130.14 g/mol | nih.gov |

Applications of Prop 2 Ynyl 2 Oxopropanoate in Advanced Materials and Polymer Science Research

Role as a Monomer in Polymer Synthesis

The presence of a polymerizable group and a reactive alkyne functionality makes prop-2-ynyl 2-oxopropanoate a valuable monomer for creating functional polymers. These polymers can be designed to have specific architectures and can be further modified to introduce a wide range of chemical moieties, opening up possibilities for applications in fields such as biomedicine and electronics.

Radical polymerization is a widely used technique for the synthesis of a variety of polymers. In the context of this compound, radical polymerization would involve the initiation of the reaction using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator generates free radicals that react with the monomer, leading to the formation of a growing polymer chain.

The polymerization kinetics and the molecular weight characteristics of the resulting polymer would be influenced by factors such as the monomer concentration, initiator concentration, temperature, and solvent. While specific studies on the radical polymerization of this compound are not extensively detailed in the provided search results, the general principles of radical polymerization of vinyl monomers would apply. For instance, poly(2-isopropenyl-2-oxazoline) has been synthesized via free-radical polymerization initiated by AIBN, resulting in polymers with broad dispersity. researchgate.net Similar outcomes might be expected for the free-radical polymerization of this compound, where control over the molecular weight and dispersity could be limited.

To overcome the limitations of conventional radical polymerization, controlled/living polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are employed. These methods allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.

RAFT Polymerization:

RAFT polymerization is a versatile method for controlling radical polymerization and is compatible with a wide range of monomers. nih.gov The control in RAFT is achieved through the use of a chain transfer agent (CTA). For a monomer like this compound, a suitable CTA would be chosen to mediate the polymerization, allowing for the formation of polymers with a narrow molecular weight distribution. The terminal alkyne group of the monomer would be preserved during the polymerization, yielding a polymer with pendant alkyne functionalities. Research on the RAFT polymerization of N-vinyl pyrrolidone using prop-2-ynyl morpholine-4-carbodithioate as a CTA demonstrates the feasibility of employing alkyne-functionalized CTAs. researchgate.net This suggests that monomers containing alkyne groups, such as this compound, can be successfully polymerized via RAFT.

Table 1: Representative Conditions for RAFT Polymerization of an Alkyne-Functional Monomer

| Parameter | Value |

| Monomer | This compound (Hypothetical) |

| Chain Transfer Agent (CTA) | 2-Cyano-2-propyl dodecyl trithiocarbonate |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | 1,4-Dioxane |

| Temperature | 70 °C |

| [Monomer]:[CTA]:[Initiator] | 100:1:0.2 |

ATRP:

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst, typically a copper complex, to control the polymerization process. researchgate.net An alkyne-functional initiator, such as prop-2-yn-1-yl 2-bromo-2-methylpropanoate, has been used to initiate the ATRP of styrene, resulting in polymers with a terminal alkyne group. researchgate.net This demonstrates that the alkyne functionality is tolerant to ATRP conditions. Therefore, it is conceivable that this compound could be polymerized using ATRP, initiated by a suitable alkyl halide initiator in the presence of a copper catalyst and a ligand. This would yield well-defined polymers with pendant alkyne groups ready for further modification.

One of the most significant advantages of synthesizing polymers from this compound is the presence of the pendant alkyne groups, which serve as handles for post-polymerization modification. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile reaction for modifying polymers. drpress.orgugent.benih.gov

The alkyne-functionalized polymers obtained from the polymerization of this compound can be readily reacted with a wide variety of azide-containing molecules to introduce different functionalities. This allows for the creation of a library of polymers with diverse properties from a single parent polymer. For example, hydrophilic polymers can be made by attaching polyethylene (B3416737) glycol (PEG) azides, or bioactive polymers can be synthesized by clicking on azide-functionalized peptides or sugars. This modular approach is a powerful tool in materials design. ugent.becore.ac.uk

Table 2: Examples of Functionalization via Click Chemistry on Alkyne-Pendant Polymers

| Azide (B81097) Compound | Introduced Functionality | Potential Application |

| Azido-terminated Poly(ethylene glycol) | Hydrophilicity, Biocompatibility | Drug delivery, Antifouling surfaces |

| Benzyl Azide | Hydrophobicity | Modified polymer solubility |

| Azido-functionalized Biotin | Biotinylation | Bioconjugation, Sensing |

| Dansyl Azide | Fluorescent Labeling | Imaging, Sensing |

Functionalization of Polymeric Materials with this compound Derivatives

Beyond its role as a monomer, derivatives of this compound can be used to functionalize existing polymeric materials, imparting new properties and functionalities to them.

The surface properties of a material are crucial for its interaction with the environment. Surface modification with polymers, often referred to as polymer grafting, can be used to alter properties such as wettability, biocompatibility, and adhesion.

Polymers with pendant alkyne groups, derived from this compound, can be grafted onto surfaces that have been pre-functionalized with azide groups. This "grafting to" approach utilizes the highly efficient CuAAC reaction to create a dense layer of polymer brushes on the surface. rsc.org Alternatively, an initiator for ATRP or a RAFT agent can be immobilized on a surface, and then this compound can be polymerized from the surface in a "grafting from" approach. This method allows for the formation of thicker and denser polymer brushes. nih.gov Such modified surfaces can be designed to resist protein adsorption, making them useful for biomedical implants and biosensors. nih.govnih.gov

The alkyne functionality of this compound makes it a valuable component in the construction of more complex macromolecular architectures such as polymer networks, hydrogels, and dendrimers.

Polymer Networks and Hydrogels:

This compound can be copolymerized with a di-functional crosslinker to form a polymer network. Alternatively, a linear polymer of this compound can be crosslinked by reacting the pendant alkyne groups with a di-azide compound via click chemistry. This approach allows for the formation of well-defined networks with tunable crosslinking density. When these networks are formed in the presence of a large amount of water, they form hydrogels. researchgate.netscispace.com The properties of these hydrogels, such as their swelling ratio and mechanical strength, can be controlled by the degree of crosslinking. Such hydrogels have potential applications in drug delivery and tissue engineering. researchgate.net

Dendrimers:

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govmdpi.com The alkyne group of this compound derivatives can be used in the synthesis of dendrimers. For instance, an alkyne-functionalized molecule can be attached to the periphery of a dendrimer core using amide coupling reactions. nih.gov These terminal alkyne groups can then be further functionalized using click chemistry to attach various molecules, such as targeting ligands or imaging agents, for applications in nanomedicine. nih.govchemrxiv.orgmdpi.com

Precursor in the Synthesis of Functional Organic Frameworks and Supramolecular Structures

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

No information is currently available in the public domain regarding the use of this compound as a building block or precursor for the synthesis of Metal-Organic Frameworks or Covalent Organic Frameworks.

Dendrimers and Hyperbranched Polymers from this compound Derivatives

There is no readily available research documenting the synthesis of dendrimers or hyperbranched polymers using this compound or its derivatives as a monomer or core molecule.

Theoretical and Computational Chemistry Investigations of Prop 2 Ynyl 2 Oxopropanoate

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape of a molecule are fundamental determinants of its physical and chemical properties. Computational chemistry offers powerful tools to explore these aspects with high precision.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules like prop-2-ynyl 2-oxopropanoate. DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic behavior.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity. For this compound, the electron-withdrawing nature of the pyruvate (B1213749) moiety and the electron-rich alkyne group of the propargyl unit would significantly influence the energies and spatial distributions of these frontier orbitals.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carbonyl and ester groups are expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the carbonyl carbons would exhibit positive potential.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide a detailed picture of bonding and charge distribution. NBO analysis for this compound would quantify the delocalization of electron density and the nature of the intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.

Table 1: Calculated Electronic Properties of a Representative Ester (based on general DFT principles)

| Property | Description | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Primarily located on the alkyne and ester oxygen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Concentrated on the α-keto-ester moiety. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, suggesting a balance of stability and reactivity. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ester linkage in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

For this compound, the primary degrees of rotational freedom are around the C-O and C-C single bonds of the ester group. A relaxed PES scan, where the geometry is optimized at each incremental rotation of a specific dihedral angle, can reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The results of such an analysis would indicate the preferred spatial orientation of the propargyl and pyruvate moieties relative to each other. The most stable conformer is likely to be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetic profiles and structures of transition states.

Computational Studies of Key Synthetic and Catalytic Steps

The synthesis of this compound typically involves the esterification of pyruvic acid with propargyl alcohol. Computational studies can model this reaction to determine the most favorable pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This can help in optimizing reaction conditions by identifying the rate-determining step and the influence of catalysts. For instance, DFT calculations can be used to explore both acid-catalyzed and base-catalyzed esterification mechanisms, revealing the role of the catalyst in lowering the activation energy barrier.

In the context of catalytic applications, the propargyl group is known to participate in various transformations. Computational studies can elucidate the mechanisms of these reactions, such as click chemistry reactions or metal-catalyzed couplings involving the terminal alkyne.

Mechanistic Insights from Ab Initio and Semi-Empirical Methods

While DFT is a widely used method, other computational approaches can also provide valuable mechanistic insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational cost. These methods can be employed to refine the energies of critical points on the potential energy surface, such as transition states, providing a more accurate picture of the reaction kinetics.

Semi-empirical methods, on the other hand, are computationally less demanding and can be used to explore larger systems or to perform molecular dynamics simulations. While less accurate than DFT or high-level ab initio methods, they can still provide useful qualitative insights into reaction mechanisms and conformational dynamics.

Spectroscopic Property Prediction and Validation for Research Interpretation

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental spectra.

DFT and other quantum chemical methods can be used to calculate a range of spectroscopic properties for this compound. The prediction of vibrational spectra (Infrared and Raman) is a common application. By calculating the harmonic vibrational frequencies, an IR spectrum can be simulated. The positions and intensities of the calculated peaks can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to the observed absorption bands. For this compound, characteristic peaks would be expected for the C≡C triple bond stretch, the C=O stretches of the ketone and ester groups, and the C-O stretches.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Calculated ¹H and ¹³C NMR spectra can aid in the assignment of experimental spectra, which is particularly useful for complex molecules or for distinguishing between different isomers or conformers.

Table 2: Predicted Spectroscopic Data for this compound (based on general principles)

| Spectrum | Predicted Key Features |

|---|---|

| IR | Strong C=O stretching bands for the ketone and ester (~1720-1750 cm⁻¹). Sharp C≡C stretching band (~2100 cm⁻¹). C-H stretch of the terminal alkyne (~3300 cm⁻¹). |

| ¹H NMR | A singlet for the acetylenic proton. A methylene (B1212753) singlet for the propargyl group. A methyl singlet for the pyruvate moiety. |

By providing a detailed theoretical framework for understanding the properties of this compound, computational chemistry serves as an indispensable tool for both fundamental research and practical applications.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool in computational chemistry for understanding the dynamic behavior of molecules and their interactions over time. A typical MD study of a compound like this compound would involve simulating a system of these molecules to observe how they interact with each other and with a solvent. Such simulations could provide valuable insights into the compound's physical properties, such as its density, viscosity, and diffusion coefficients, as well as its potential to form larger aggregates or self-assemble into ordered structures.

The primary intermolecular forces that would be expected to govern the interactions of this compound include:

Dipole-dipole interactions: Arising from the polar carbonyl and ester groups.

Van der Waals forces: Including London dispersion forces, which would be influenced by the molecule's size and shape.

Potential for weak hydrogen bonding: The terminal alkyne proton could potentially act as a weak hydrogen bond donor.

In the absence of specific research on this compound, a hypothetical molecular dynamics simulation would require the development of accurate force field parameters for this specific molecule. These parameters would define the potential energy of the system as a function of its atomic coordinates and are crucial for obtaining meaningful simulation results.

The outcomes of such simulations would be analyzed to determine various properties, which are typically presented in data tables. For instance, a radial distribution function (RDF) analysis could reveal the preferred distances between different parts of the molecules, indicating specific interaction motifs. The mean square displacement (MSD) could be calculated to understand the translational motion of the molecules.

Hypothetical Data from a Simulated System

To illustrate the type of data that would be generated from such a study, the following tables represent hypothetical findings from a molecular dynamics simulation of this compound in a non-polar solvent. It is crucial to note that these tables are purely illustrative and are not based on actual experimental or computational data for this compound.

Table 1: Simulated Intermolecular Interaction Energies

| Interaction Type | Average Energy (kJ/mol) |

| Van der Waals | -15.2 |

| Electrostatic | -8.5 |

| Total Non-bonded | -23.7 |

Table 2: Simulated Self-Diffusion Coefficient

| Temperature (K) | Diffusion Coefficient (x 10⁻⁹ m²/s) |

| 298 | 1.85 |

| 318 | 2.54 |

| 338 | 3.31 |

These hypothetical tables demonstrate the kind of quantitative data that molecular dynamics simulations can provide regarding intermolecular interactions and dynamic properties. However, without dedicated research on this compound, any discussion of its self-assembly behavior remains speculative. Future computational studies are necessary to elucidate the specific intermolecular forces at play and to explore the potential for this molecule to form organized supramolecular structures.

Advanced Analytical Methodologies for Research on Prop 2 Ynyl 2 Oxopropanoate

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

High-resolution spectroscopy is fundamental to the unambiguous identification and purity verification of prop-2-ynyl 2-oxopropanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopies (Infrared and Raman) provide detailed information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of the hydrogen and carbon atoms within the molecule. For a closely related compound, propargyl pyruvate (B1213749), ¹H NMR data in deuterochloroform (CDCl₃) shows characteristic peaks for the acetyl protons (CH₃), the methylene (B1212753) protons (CH₂) adjacent to the ester oxygen, and the terminal alkyne proton (C≡CH). nih.gov

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (based on propargyl pyruvate data)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (acetyl) | ~2.44 (singlet) | ~26.7 |

| CH₂ (methylene) | ~4.78 (doublet) | ~53.6 |

| C≡CH (alkyne H) | ~2.51 (triplet) | ~76.3 |

| C≡CH (alkyne C) | - | ~76.3 |

| C=O (keto) | - | ~190.7 |

Data is extrapolated from published values for propargyl pyruvate in CDCl₃. nih.gov

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structure. COSY spectra would reveal the coupling between the methylene and terminal alkyne protons, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from 1D spectra.

In the context of polymerization studies where this compound may be used as a monomer, solid-state NMR becomes particularly valuable. It provides insights into the structure and dynamics of the resulting polymer in the solid phase, which is often difficult to analyze by solution-state NMR due to insolubility.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and its reaction products with high accuracy. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass measurements with sub-ppm accuracy. This allows for the confident determination of molecular formulas.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For α-keto esters, fragmentation is often dominated by cleavages alpha to the carbonyl groups. researchgate.netcdnsciencepub.com The study of these fragmentation pathways is essential for differentiating between isomers and identifying unknown products in reaction mixtures. For instance, in the analysis of complex biological samples, derivatization followed by ultrahigh-pressure liquid chromatography coupled with tandem mass spectrometry can be used for the accurate quantification of α-keto acids. acs.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. For this compound, these techniques are used to confirm the presence of its key functional moieties.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C≡C-H | C-H stretch | ~3300 (strong, sharp) | ~3300 |

| C≡C | C≡C stretch | ~2130 (weak to medium) | ~2130 (strong) |

| C=O (keto & ester) | C=O stretch | ~1720-1750 (strong) | ~1720-1750 |

The terminal alkyne C-H stretch is a particularly diagnostic peak in the IR spectrum. rsc.org The C≡C stretching frequency is often weak in the IR spectrum but gives a strong signal in the Raman spectrum, demonstrating the complementary nature of these techniques. americanpharmaceuticalreview.com The carbonyl stretching region will likely show a strong band corresponding to both the keto and ester groups. These techniques are invaluable for analyzing the compound in complex systems, such as during polymerization, where changes in these characteristic bands can indicate the consumption of the alkyne or ester functionalities.

Chromatographic Separations in Complex Reaction Mixtures and for Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other components in a reaction mixture. They are also pivotal for real-time reaction monitoring to determine conversion and product formation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. scispace.comnih.gov this compound, being a relatively small molecule, is expected to be amenable to GC-MS analysis. This method allows for the separation of volatile components of a reaction mixture, with subsequent identification by mass spectrometry. The retention time in the gas chromatogram provides a quantitative measure of the compound, while the mass spectrum serves as a fingerprint for its identification. This technique is particularly useful for identifying volatile byproducts that may form during the synthesis or subsequent reactions of this compound. For compounds with potential for isomerization, such as other propargyl derivatives, GC is an excellent technique for separation and analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For α-keto esters, reversed-phase HPLC is a common analytical method.

A significant challenge in the HPLC analysis of keto esters can be poor peak shape due to keto-enol tautomerism. chromforum.org Method development may involve adjusting the mobile phase pH or temperature to speed up the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org HPLC can be coupled with various detectors, such as UV-Vis (as the α-keto ester moiety is chromophoric) or mass spectrometry (LC-MS), for both quantification and identification. mdpi.com This makes HPLC an ideal technique for monitoring the progress of reactions involving this compound and for the isolation of the pure product from complex mixtures.

X-ray Crystallography for Crystalline Derivatives and Complexes

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of the low-molecular-weight monomer this compound can be challenging, the methodology is indispensable for characterizing its crystalline derivatives and complexes. This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which is crucial for understanding reaction mechanisms, intermolecular interactions, and structure-function relationships.

The analysis of derivatives allows researchers to probe how modifications to the parent molecule affect its solid-state packing and conformation. For instance, creating a co-crystal or a metal complex can lock the molecule into a specific conformation, making it amenable to single-crystal X-ray diffraction. The resulting structural data reveals non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the material's supramolecular architecture.

Research on structurally related compounds demonstrates the utility of this approach. For example, the X-ray diffraction analysis of 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, which contains the same propargyl group, provided detailed crystallographic data that confirmed its molecular geometry and intermolecular interactions. researchgate.net Such analyses are foundational for computational modeling and for designing new materials with targeted properties.

Furthermore, understanding the interaction of the pyruvate core is essential. X-ray crystallography has been extensively used to study the structure of pyruvate dehydrogenase complexes, revealing how pyruvate and its analogues bind to enzyme active sites. nih.govnih.govrcsb.orgrcsb.org These studies provide insight into the specific conformations and interactions of the pyruvate moiety within a constrained biological environment, knowledge that can be extrapolated to the design of novel biomaterials and enzyme inhibitors based on the this compound structure.

Table 1: Example Crystallographic Data for a Propargyl-Containing Compound (Data for 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8975(2) |

| b (Å) | 11.6546(4) |

| c (Å) | 11.0648(3) |

| β (°) | 105.212(2) |

| Volume (ų) | 982.74(5) |

| Z | 4 |

Advanced Thermal Analysis Techniques for Polymer and Material Characterization (e.g., DSC, TGA)

Advanced thermal analysis techniques are critical for characterizing the properties of polymers and materials derived from this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most fundamental and widely used methods in this field. eag.comnih.govmt.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions in polymeric materials. For a polymer synthesized from this compound, DSC analysis would provide data on:

Glass Transition Temperature (T₉): The temperature at which an amorphous polymer transitions from a hard, glassy state to a softer, rubbery state. netzsch.com This is a critical parameter for determining the polymer's operating temperature range and mechanical properties.

Crystallization Temperature (T꜀): The temperature at which a polymer forms ordered, crystalline structures upon cooling from a melt. This exothermic event provides insight into the crystallization kinetics.

Melting Temperature (Tₘ): The temperature at which a crystalline or semi-crystalline polymer transitions to an amorphous, liquid state. The melting point is indicative of the degree of perfection of the crystalline regions. mt.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is essential for assessing the thermal stability and degradation profile of a material. netzsch.com For polymers of this compound, TGA would be used to determine:

Decomposition Temperature: The temperature at which the polymer begins to degrade. This is often reported as the temperature at which a certain percentage (e.g., 5%) of mass loss occurs.

Thermal Stability: The ability of the material to withstand high temperatures without significant degradation. This is crucial for applications involving heat and for defining processing conditions (e.g., melt extrusion). researchgate.net

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of a char or inorganic residue.

Together, DSC and TGA provide a comprehensive thermal profile of a polymer. This information is vital for quality control, material selection, and predicting the performance and lifespan of a product made from the polymer. eag.comresearchgate.net

Table 2: Representative Thermal Properties for a Hypothetical Polymer of this compound (Values are illustrative and based on typical ranges for polyesters and polycarbonates) researchgate.net

| Property | Technique | Typical Value | Significance |

|---|---|---|---|

| Glass Transition (T₉) | DSC | 40 - 70 °C | Defines upper service temperature for amorphous applications. |

| Melting Temperature (Tₘ) | DSC | 150 - 200 °C | Indicates degree of crystallinity; important for processing. |

| 5% Weight Loss Temp. (TGA) | TGA | 220 - 290 °C | Indicates onset of thermal degradation; defines thermal stability. |

| Char Yield at 600 °C | TGA | < 5% | Relates to degradation mechanism and flammability. |

Future Research Directions and Unexplored Avenues for Prop 2 Ynyl 2 Oxopropanoate

Emerging Applications in Interdisciplinary Sciences

The distinct functionalities of prop-2-ynyl 2-oxopropanoate make it a candidate for pioneering applications in various scientific fields. A primary area of interest is in advanced medical imaging. Specifically, isotopically labeled propargyl pyruvate (B1213749) serves as a precursor for generating hyperpolarized pyruvate through methods like ParaHydrogen Induced Polarization (PHIP). researchgate.net Hyperpolarized pyruvate is emerging as a crucial metabolic imaging agent in Magnetic Resonance Imaging (MRI) for detecting and monitoring diseases like prostate cancer by tracking metabolic pathways in real time. researchgate.net

Beyond imaging, the terminal alkyne group is a powerful tool for chemical biology and bioconjugation. This functional group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This opens up avenues for:

Protein functionalization: Attaching the molecule to specific sites on proteins to probe biological functions or create novel bioconjugates.

Glycoconjugate synthesis: The propargyl group is a well-established component in 1,3-dipolar cycloaddition reactions for creating complex carbohydrate derivatives, such as triazole-linked glycoconjugates. taylorfrancis.com

Drug delivery systems: Using the alkyne as a handle to link therapeutic agents to targeting moieties or nanoparticles.

The α-ketoester portion of the molecule also offers opportunities for biological applications, as this motif is found in various biologically active compounds and can interact with biological systems or serve as a synthetic precursor for more complex pharmaceutical agents. unc.edu

Development of Novel Catalytic Systems for its Transformations

The reactivity of this compound is rich and largely unexplored, presenting a fertile ground for the development of new catalytic methods. The dual functionality allows for selective or sequential transformations, offering access to a diverse range of chemical structures.

Future research could focus on:

Gold-Catalyzed Reactions: Propargyl esters are known to undergo fascinating rearrangements and intermolecular reactions under gold catalysis, potentially leading to the synthesis of complex structures like vinylallenes. nih.govresearchgate.net Developing selective gold catalysts could unlock novel reaction pathways for this compound.

Catalyst-Controlled Divergent Synthesis: The alkyne functionality can be a precursor to highly reactive α-carbonyl cations. researchgate.netnih.gov Designing catalytic systems that can control the generation and subsequent rearrangement of these intermediates could lead to divergent synthetic routes, producing either α,β- or β,γ-unsaturated carbonyl compounds from a single starting material. nih.gov

Asymmetric Catalysis: Developing chiral catalysts for reactions involving either the alkyne or the keto group is a significant avenue. This could involve enantioselective additions to the carbonyl group or asymmetric transformations of the alkyne, yielding chiral building blocks valuable in medicinal chemistry. unc.edusemanticscholar.org

Photocatalysis: Atmosphere-controlled photocatalytic transformations of terminal alkynes using heterogeneous catalysts like polyoxomolybdates could be explored to achieve selective oxy- or hydro-functionalization, leading to β-ketophosphine oxides or Z-alkenylphosphine oxides, respectively. acs.org

A summary of potential catalytic transformations is presented below.

| Reaction Type | Functional Group | Potential Catalyst | Expected Product Class |

| Azide-Alkyne Cycloaddition | Terminal Alkyne | Copper(I) | 1,4-Disubstituted Triazoles |

| Rearrangement/Cyclization | Propargyl Ester | Gold(I) | Allenes, Dienes, Heterocycles |

| Enantioselective Acylation | α-Ketoester | Chiral Phosphine/Palladium | α-Quaternary Ketones |

| Oxidative C-H Functionalization | Terminal Alkyne | Brønsted Acid | α,β-Unsaturated Aldehydes |

| Photocatalytic Oxyphosphorylation | Terminal Alkyne | Polyoxomolybdate | β-Ketophosphine Oxides |

Integration into Advanced Smart Materials and Responsive Systems

The propargyl group is a highly versatile handle for incorporation into polymers and materials, enabling the creation of advanced "smart" materials that respond to external stimuli. nih.govnih.gov

Cross-linking and Network Formation: The terminal alkyne can be used for cross-linking polymer chains via azide-alkyne cycloaddition. This is a powerful method for creating robust hydrogels, elastomers, or thermosets. For instance, bis(propargyl) aromatic esters have been investigated as non-isocyanate curing agents for azide-based polymers, forming stable triazole linkages upon curing. rsc.org This suggests this compound could act as a functional cross-linker, imparting specific chemical properties to the resulting network.

Post-Polymerization Modification: Polymers containing pendant propargyl groups derived from a this compound monomer could be synthesized. The alkyne groups along the polymer backbone would then be available for subsequent "click" reactions, allowing for the covalent attachment of a wide array of molecules, such as fluorescent dyes, bioactive peptides, or stimuli-responsive units.

Stimuli-Responsive Materials: Cellulose-based smart materials can be designed to respond to stimuli like pH, temperature, or light. mdpi.com By grafting this compound onto a cellulose (B213188) backbone, the alkyne handle could be used to attach triggers or responsive elements, while the keto-ester could be hydrolyzed under specific pH conditions, leading to a degradable or responsive material.

Challenges and Opportunities in Scalable Research Synthesis

While this compound holds great promise, its widespread use is contingent on efficient and scalable synthetic routes. A significant challenge is the inherent lability of pyruvate esters, which can degrade under mild reaction conditions. researchgate.net

Challenges:

Stability: The α-ketoester functionality can be sensitive to both acidic and basic conditions, leading to decomposition or side reactions during synthesis and purification.

Safety: The synthesis often involves propargyl bromide or related propargylating agents, which can be corrosive and hazardous. nih.gov Developing safer, more sustainable propargylation methods is crucial. mdpi.com

Purification: Separating the desired product from starting materials and byproducts can be difficult due to its reactivity and potential for polymerization.

Opportunities:

Flow Chemistry: The development of continuous flow processes could mitigate some of the safety and stability issues associated with batch synthesis. Flow reactors offer better control over reaction temperature, time, and mixing, which can minimize degradation and improve yield and purity.

Novel Esterification Methods: Exploring milder esterification conditions, potentially using enzymatic catalysis or novel coupling agents, could improve the synthesis efficiency and reduce the formation of unwanted side products.

Alternative Propargylating Agents: Investigating alternative, less hazardous propargylating agents, such as propargyl carbonates or organometallic propargyl reagents with low toxicity, could lead to greener and more scalable synthetic protocols. mdpi.com

Synergistic Approaches Combining Experimental and Computational Methodologies for Comprehensive Understanding

A holistic understanding of the structure, properties, and reactivity of this compound can be achieved by integrating computational and experimental workflows. nih.gov This synergy can accelerate discovery and guide the design of new materials and applications.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to predict the molecule's equilibrium geometry, vibrational frequencies (FT-IR, Raman), and electronic properties (HOMO-LUMO energy gap). researchgate.net This theoretical data provides a basis for interpreting experimental spectra and understanding molecular stability.

Reaction Mechanism Elucidation: Computational studies can map out the energy profiles of potential reaction pathways, such as gold-catalyzed rearrangements or cycloaddition reactions. nih.gov This insight helps rationalize experimental outcomes and predict the feasibility of new transformations.

Predicting Material Properties: When considering the molecule as a monomer for new polymers, computational screening can help predict the properties of the resulting materials, guiding synthetic efforts toward the most promising candidates. nih.gov

Spectroscopic Analysis: Combining experimental techniques (NMR, FT-IR, Mass Spectrometry) with theoretical predictions allows for unambiguous structural confirmation and a deeper understanding of the molecule's electronic structure and bonding. researchgate.net This combined approach is essential for characterizing new compounds derived from this compound.

By leveraging these synergistic approaches, researchers can move beyond trial-and-error experimentation toward a more rational design of experiments, catalysts, and materials based on a fundamental understanding of the molecule's behavior. mdpi.com

Q & A

Q. What crystallographic validation tools are critical for resolving structural ambiguities in this compound derivatives?

Q. How can byproduct formation during synthesis be minimized or characterized?

- Methodological Answer : Use DoE (Design of Experiments) to optimize reaction parameters (catalyst loading, solvent polarity). Characterize byproducts via GC-MS or preparative TLC. Predictive tools like CAMEO (Computer-Assisted Mechanistic Evaluation of Organic Reactions) identify likely side reactions .

Q. What approaches enable asymmetric synthesis of chiral derivatives of this compound?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) in Michael additions. Enantiomeric excess (ee) is determined via chiral HPLC or NMR with chiral shift reagents .

Data-Driven Research Considerations

Q. How can thermodynamic properties (e.g., ΔHf, log P) of this compound be determined experimentally?

Q. What experimental designs are suitable for studying solubility profiles of this compound in mixed solvents?

Q. How can trace-level analysis of this compound in complex matrices be achieved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.